molecular formula C23H23ClO3 B11157730 7-[(4-tert-butylbenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(4-tert-butylbenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11157730
M. Wt: 382.9 g/mol
InChI Key: RTIXFHOYUWISMX-UHFFFAOYSA-N
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Description

7-[(4-tert-butylphenyl)methoxy]-8-chloro-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a methoxy group, and a chloro substituent on a cyclopenta[c]chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-tert-butylphenyl)methoxy]-8-chloro-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-[(4-tert-butylphenyl)methoxy]-8-chloro-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, sodium ethoxide, or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

7-[(4-tert-butylphenyl)methoxy]-8-chloro-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-[(4-tert-butylphenyl)methoxy]-8-chloro-1H,2H,3H,4H-cyclopenta[c]chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chloro and methoxy groups can influence its binding affinity and specificity. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A structurally related compound with a similar core but lacking the tert-butylphenyl and chloro substituents.

    Chromen-2-one: Another related compound with a different substitution pattern.

    Coumarin: A naturally occurring compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of 7-[(4-tert-butylphenyl)methoxy]-8-chloro-1H,2H,3H,4H-cyclopenta[c]chromen-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylphenyl group enhances its hydrophobicity, while the chloro and methoxy groups can influence its reactivity and binding interactions.

Properties

Molecular Formula

C23H23ClO3

Molecular Weight

382.9 g/mol

IUPAC Name

7-[(4-tert-butylphenyl)methoxy]-8-chloro-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C23H23ClO3/c1-23(2,3)15-9-7-14(8-10-15)13-26-21-12-20-18(11-19(21)24)16-5-4-6-17(16)22(25)27-20/h7-12H,4-6,13H2,1-3H3

InChI Key

RTIXFHOYUWISMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl

Origin of Product

United States

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